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1-Amino-1H-pyrazole-3-carboxylic acid

Catalog No.
S3347846
CAS No.
99939-08-9
M.F
C4H5N3O2
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-1H-pyrazole-3-carboxylic acid

CAS Number

99939-08-9

Product Name

1-Amino-1H-pyrazole-3-carboxylic acid

IUPAC Name

1-aminopyrazole-3-carboxylic acid

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C4H5N3O2/c5-7-2-1-3(6-7)4(8)9/h1-2H,5H2,(H,8,9)

InChI Key

XHSUYXNLLXQQPU-UHFFFAOYSA-N

SMILES

C1=CN(N=C1C(=O)O)N

Canonical SMILES

C1=CN(N=C1C(=O)O)N

1-Amino-1H-pyrazole-3-carboxylic acid is an organic compound featuring a pyrazole ring with an amino group and a carboxylic acid group. Its molecular formula is C4H5N3O2C_4H_5N_3O_2, and it has a molecular weight of approximately 127.10 g/mol. The compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, contributing to its reactivity and biological properties. The presence of both an amino and a carboxylic acid functional group allows for various chemical interactions, making it a versatile compound in organic synthesis and medicinal chemistry .

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound acidic.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds, enhancing its utility in drug design .

Research indicates that 1-amino-1H-pyrazole-3-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Several methods exist for synthesizing 1-amino-1H-pyrazole-3-carboxylic acid:

  • Hydrolysis of Pyrazole Derivatives: Starting from ethyl esters of pyrazole derivatives, alkaline hydrolysis can yield the desired carboxylic acid.
  • Refluxing with Ammonia: Reacting pyrazole derivatives with ammonia under reflux conditions can introduce the amino group at the appropriate position.
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps, including protection-deprotection strategies and functional group interconversions .

1-Amino-1H-pyrazole-3-carboxylic acid finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Investigated for its role in creating novel materials with specific properties .

Studies on the interactions of 1-amino-1H-pyrazole-3-carboxylic acid with biological systems have revealed:

  • Protein Binding: The compound may interact with specific proteins, influencing their activity.
  • Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic uses.
  • Receptor Interactions: Investigations into its binding affinity to various receptors indicate possible roles in modulating physiological responses .

Several compounds share structural similarities with 1-amino-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Amino-1H-pyrazole-4-carboxylic acidC4H5N3O2Different position of amino and carboxyl groups
4-Amino-1H-pyrazole-3-carboxylic acidC4H5N3O2Amino group at the fourth position
5-(2-Isobutyl)-4-amino-1H-pyrazole-3-carboxylic acidC8H13N3O2Longer aliphatic chain enhances lipophilicity
4-Amino-1-Ethyl-1H-pyrazole-3-carboxylic acidC6H9N3O2Ethyl group substitution affects solubility and reactivity

The unique positioning of functional groups in 1-amino-1H-pyrazole-3-carboxylic acid differentiates it from these similar compounds, influencing its reactivity and biological activity .

XLogP3

-0.2

Wikipedia

1-Amino-1H-pyrazole-3-carboxylic acid

Dates

Last modified: 07-26-2023

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